8-甲氧基喹唑啉-4-醇

- 点击“快速查询”以从我们的专家团队获取报价。

- 以具有竞争力的价格提供高质量产品,让您更专注于您的研究。

描述

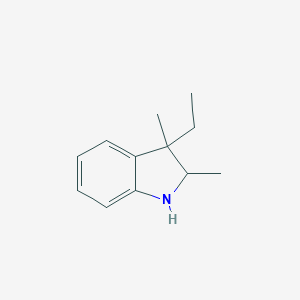

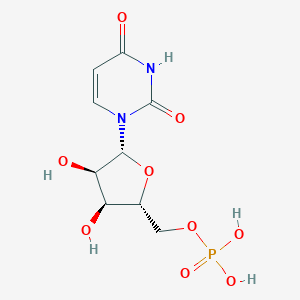

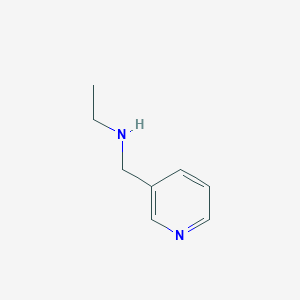

8-Methoxyquinazolin-4-ol is a chemical compound that is part of the quinazoline family, which has been extensively studied due to its potential biological activities. The compound and its derivatives have been synthesized and evaluated for various pharmacological properties, including antitumor, antibacterial, and antiparasitic activities. The presence of the methoxy group at the 8-position of the quinazoline ring is a common feature in these studies, which suggests its significance in the biological activity of these molecules .

Synthesis Analysis

The synthesis of 8-methoxyquinazolin-4-ol derivatives involves various chemical reactions. For instance, the synthesis of 5-substituted-4-hydroxy-8-nitroquinazolines, which are structurally related to 8-methoxyquinazolin-4-ol, was achieved through S(N)Ar reaction of 5-chloro-4-hydroxy-8-nitroquinazoline with different nucleophiles . Another related compound, 8-methoxyquinoline, reacts with diorganotin dichlorides to yield organostannate salts and distannoxanes . Additionally, the synthesis of 8-methoxyquinoline-2-carboxamide compounds containing a 1,3,4-thiadiazole moiety was designed using an active substructure combination method . These synthetic routes highlight the versatility of the quinazoline scaffold in chemical transformations.

Molecular Structure Analysis

The molecular structure of 8-methoxyquinazolin-4-ol derivatives has been elucidated using various techniques, including X-ray structural analysis. For example, the crystal structures of complexes derived from reactions of 8-methoxyquinoline with diorganotin dichlorides were determined, providing insights into the coordination chemistry of these compounds . The molecular modeling of 5-substituted-4-hydroxy-8-nitroquinazolines also contributed to understanding the interaction of these molecules with biological targets such as EGFR and ErbB-2 tyrosine kinases .

Chemical Reactions Analysis

The chemical reactivity of 8-methoxyquinazolin-4-ol derivatives is diverse, as evidenced by the various reactions they undergo. The reactions with diorganotin dichlorides leading to organostannate salts and the disproportionation of Ph2SnCl3− moiety in one of the synthesized complexes are examples of the complex chemical behavior of these compounds . The one-pot four-component synthesis of triazolyl methoxy phenylquinazolines showcases the ability of these molecules to participate in multicomponent reactions, which is a valuable trait in medicinal chemistry .

Physical and Chemical Properties Analysis

The physical and chemical properties of 8-methoxyquinazolin-4-ol derivatives are crucial for their biological activity. The partition coefficients, antibacterial activity, and antiplaque activity of some hydroxyquinolines were determined, indicating the importance of log P values in their biological efficacy . The antiproliferative evaluation of certain 4-anilino-8-methoxy-2-phenylquinoline derivatives revealed that the position of substitution on the quinoline ring is critical for their activity, and the presence of a hydrogen-bonding donating substituent is more favorable than a hydrogen-bonding accepting group . These properties are essential for the design of new compounds with improved bioavailability and therapeutic potential.

科研应用

抗菌和抗真菌特性

研究已经突出了8-甲氧基喹唑啉-4-醇衍生物的抗菌和抗真菌特性,将它们定位为新治疗剂开发的潜在支架。由于其独特的结构特征,这种化合物是苯并呋喃家族的一部分,已经显示出在治疗微生物疾病方面具有显著的潜力。苯并呋喃衍生物,包括与8-甲氧基喹唑啉-4-醇相关的衍生物,已经在各种药理应用中使用,展示了它们在对抗耐药微生物菌株方面的效用。这些化合物的结构多样性允许设计出具有增强生物利用度和对广泛病原体活性的分子,为新型抗菌剂的开发提供战略优势(Hiremathad, Patil, Chethana, Chand, Santos, & Keri, 2015)。

有机污染物酶降解中的氧化还原中介体

已经研究了8-甲氧基喹唑啉-4-醇及其衍生物在有机污染物酶处理中作为氧化还原中介体的作用。这些化合物增强了氧化还原酶(如漆酶和过氧化物酶)的效率和底物范围,有助于降解工业废水中的难降解污染物。这些氧化还原中介体与酶之间的相互作用促进了污染物向较少有害物质的转化,展示了8-甲氧基喹唑啉-4-醇衍生物在环境修复应用中的潜力(Husain & Husain, 2007)。

药理活性

8-甲氧基喹唑啉-4-醇衍生物的药理领域涵盖了各种治疗领域,包括癌症、银屑病和其他皮肤疾病的治疗。与8-甲氧基喹唑啉-4-醇密切相关的特定苯并呋喃衍生物已经有效地用于皮肤疾病的光动力疗法。它们广泛的生物活性突显了这些化合物在药物发现和开发中的潜力,为合成新型具有药理活性的药剂提供了有希望的途径(Hiremathad et al., 2015)。

在有机光电子学中的作用

新兴研究还发现了8-甲氧基喹唑啉-4-醇衍生物在有机光电子学领域的潜力,特别是作为有机发光二极管(OLEDs)中的活性材料。这些化合物的结构灵活性允许开发具有有前景的电致发光特性的材料,从绿光到近红外(NIR)发射。这种多功能性使它们适用于OLEDs的应用,突显了它们在推动显示和照明解决方案技术方面的潜力(Squeo & Pasini, 2020)。

Safety And Hazards

性质

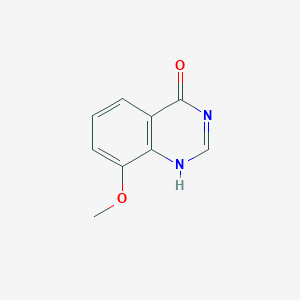

IUPAC Name |

8-methoxy-3H-quinazolin-4-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8N2O2/c1-13-7-4-2-3-6-8(7)10-5-11-9(6)12/h2-5H,1H3,(H,10,11,12) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CKBSLDWXPYMOIT-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC2=C1N=CNC2=O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8N2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00511227 |

Source

|

| Record name | 8-Methoxyquinazolin-4(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00511227 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

176.17 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

8-Methoxyquinazolin-4-OL | |

CAS RN |

16064-27-0 |

Source

|

| Record name | 8-Methoxyquinazolin-4(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00511227 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 8-methoxy-3,4-dihydroquinazolin-4-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

免责声明和体外研究声明

请注意,BenchChem上提供的所有文章和产品信息仅供参考。BenchChem上出售的产品专为体外研究而设计,这些研究在活体生物体外进行。源自拉丁词汇“in glass”的体外研究涉及在受控实验室环境中使用细胞或组织进行的实验。需要注意的是,这些产品不被归类为药物,并且它们未经FDA批准,不用于预防、治疗或治愈任何医疗状况、疾病或疾患。我们必须强调,严禁将这些产品引入人体或动物。遵守这些准则对于确保在研究和实验中遵守法律和道德标准至关重要。

![methyl N-[(2S)-1-[(2S)-2-[5-[4-[4-[2-[(2S)-1-[(2R)-2-(methoxycarbonylamino)-3-methylbutanoyl]pyrrolidin-2-yl]-1H-imidazol-5-yl]phenyl]phenyl]-1H-imidazol-2-yl]pyrrolidin-1-yl]-3-methyl-1-oxobutan-2-yl]carbamate](/img/structure/B105516.png)